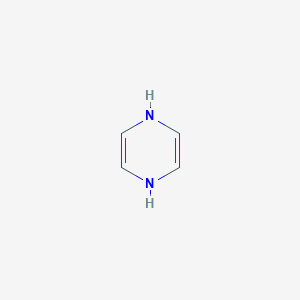

1,4-Dihydropyrazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

3026-16-2 |

|---|---|

Fórmula molecular |

C4H6N2 |

Peso molecular |

82.10 g/mol |

Nombre IUPAC |

1,4-dihydropyrazine |

InChI |

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-6H |

Clave InChI |

XYNBEQAWBCGIMD-UHFFFAOYSA-N |

SMILES canónico |

C1=CNC=CN1 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,4-Dihydropyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,4-dihydropyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic properties of the this compound ring system make these compounds valuable as electron donors in charge-transfer complexes and as scaffolds for the development of new therapeutic agents.[1] This guide details various synthetic methodologies, comprehensive characterization techniques, and potential biological activities, presenting data in a clear and accessible format to aid in the design and execution of research in this field.

Synthesis of this compound Derivatives

The synthesis of stable this compound derivatives can be challenging due to the antiaromatic character of the 8π-electron ring system. However, various strategies have been developed to access these molecules, often involving the introduction of stabilizing electron-withdrawing groups on the nitrogen atoms.[1]

Several synthetic routes have been reported, including:

-

Palladium-Catalyzed Cross-Coupling Reactions: N-Boc protected piperazine-2,5-dione can be converted to a bis(vinyl phosphate) derivative, which then undergoes palladium-catalyzed reactions such as reduction, Suzuki, and Stille cross-coupling to yield this compound and its 2,5-disubstituted derivatives in fair to good yields.[2]

-

Microwave-Assisted Synthesis: Efficient synthesis of N,N-diacyl-1,4-dihydropyrazine derivatives can be achieved through microwave-assisted methods, which offer a clean and convenient route to these compounds.[2]

-

From α-Halo Ketones: The reaction of α-halo ketones under microwave irradiation provides a straightforward method for obtaining pyrazine (B50134) and quinoxaline (B1680401) derivatives, which can be precursors to 1,4-dihydropyrazines.[2]

-

Dearomatizing Conversion of Pyrazines: Transition-metal-free diboration, silaboration, and hydroboration of pyrazines can lead to the high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines.[3]

-

Condensation Reactions: The condensation of an N,N-diphenacyl derivative with an arylamine can result in the formation of thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazines.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from common precursors and leading to the final characterized compounds.

Characterization of this compound Derivatives

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts of protons on the dihydropyrazine (B8608421) ring are indicative of the electronic nature of the substituents.[5][6]

-

¹³C NMR: Used to determine the number and types of carbon atoms. The chemical shifts of the ring carbons are sensitive to the substitution pattern.[5][6]

-

¹⁵N NMR: Can provide valuable information about the nitrogen atoms in the heterocyclic ring.[6]

-

2D NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.[6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[2]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as C=O, N-H, and C-H stretching vibrations.[7]

-

UV-Visible Spectroscopy: The electronic absorption spectra of 1,4-dihydropyrazines can reveal information about their electronic structure and conjugation.[5]

Analytical Techniques

-

Melting Point: The melting point is a useful indicator of the purity of a crystalline compound.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the proposed structure.[5]

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state, confirming connectivity and stereochemistry.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a newly synthesized this compound derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Reference |

| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | C₁₈H₂₆N₂O₈ | 414.41 | 155.0-156.0 | 89 | [5] |

| 2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA) | C₁₄H₂₂N₄O₂ | 294.36 | Not Reported | Not Reported | [1][8] |

| 3,4,7,8-tetrahydro-4,4,8,8-tetramethyl-5-thioxo-2,6-dioxa-4a,8a-diazaanthracen-1-one (DDTTA–S) | C₁₂H₁₆N₂O₃S | 284.33 | Not Reported | Not Reported | [1][8] |

| 3,4,7,8-tetrahydro-4,4,8,8-tetramethyl-2,6-dioxa-4a,8a-diazaanthracene-1,5-dithione (DDTTA–S₂) | C₁₂H₁₆N₂O₂S₂ | 300.39 | Not Reported | Not Reported | [1][8] |

Table 2: Spectroscopic Data for N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 7.09 (s, 2H, 3-H, 6-H) | 164.9 (C=O) |

| 3.80 (s, 6H, 2 x OCH₃) | 152.7 (C=O, Boc) |

| 1.50 (s, 18H, 2 x C(CH₃)₃) | 121.5 (C-2, C-5) |

| 83.6 (C(CH₃)₃) | |

| 52.2 (OCH₃) | |

| 27.8 (C(CH₃)₃) | |

| Reference: [5] |

Experimental Protocols

Synthesis of N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine[6]

Materials:

-

Methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine

-

Potassium carbonate (K₂CO₃)

-

4-Dimethylaminopyridine (DMAP)

-

Diethyl ether

-

Potassium bisulfate (KHSO₄) solution (1 mol dm⁻³)

-

Sodium bicarbonate (NaHCO₃) solution (1 mol dm⁻³)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine in acetonitrile (0.1 mol dm⁻³), add K₂CO₃ (6 equivalents) and DMAP (1 equivalent) with vigorous stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) using a diethyl ether/n-hexane (1:1) mobile phase. The reaction can be heated under reflux to be completed in 12 hours, whereas it takes approximately 72 hours at room temperature.

-

Once the starting material is consumed, filter the solution and evaporate the solvent under reduced pressure.

-

Partition the residue between 200 cm³ of diethyl ether and 100 cm³ of KHSO₄ solution (1 mol dm⁻³).

-

Separate the organic phase and wash it successively with KHSO₄ solution (1 mol dm⁻³), NaHCO₃ solution (1 mol dm⁻³), and brine (3 x 50 cm³).

-

Dry the organic phase over MgSO₄.

-

Remove the solvent by evaporation to afford the pure product.

-

Recrystallize from diethyl ether/n-hexane.

Biological Activity and Signaling Pathways

While the biological activities of the closely related 1,4-dihydropyridines as calcium channel blockers are well-established, the exploration of this compound derivatives as therapeutic agents is an emerging field.[7] Some studies have investigated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][10][11] For instance, certain 1,4-dihydropyridine (B1200194) derivatives have shown cytotoxic effects against various cancer cell lines, including glioblastoma, lung cancer, and colorectal adenocarcinoma.[12] The mechanism of action for many of these compounds is still under investigation, but some are proposed to act by reversing multi-drug resistance in cancer or by targeting specific enzymes or receptors.[13]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel this compound derivative with anticancer properties, based on common cancer signaling cascades.

This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of novel this compound derivatives. The provided methodologies, data, and workflows are intended to facilitate the rational design and efficient development of new compounds with desired properties for a range of scientific applications.

References

- 1. sjsu.edu [sjsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Dearomatizing conversion of pyrazines to this compound derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Preparation of stable 1,4-dihydropyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 6. scielo.br [scielo.br]

- 7. ijrcs.org [ijrcs.org]

- 8. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-Dihydropyridine derivatives: an overview of synthesis conditions and biological tests [repositorio.ufla.br]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

"mechanism of 1,4-dihydropyrazine formation from α-amino ketones"

An In-depth Technical Guide to the Mechanism of 1,4-Dihydropyrazine Formation from α-Amino Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1,4-dihydropyrazines from the self-condensation of α-amino ketones. This reaction is a fundamental process in organic chemistry and is crucial for the synthesis of various heterocyclic compounds, including those with significant biological activity.

Introduction

1,4-Dihydropyrazines are six-membered heterocyclic compounds containing two nitrogen atoms. They are important intermediates in the synthesis of pyrazines and other complex nitrogen-containing molecules. The most common and straightforward method for their synthesis is the dimerization of α-amino ketones. This reaction proceeds spontaneously and is often considered a side reaction or a decomposition pathway for these ketones. Understanding the mechanism of this transformation is critical for controlling the outcome of reactions involving α-amino ketones and for the targeted synthesis of 1,4-dihydropyrazines.

The Core Mechanism: Dimerization of α-Amino Ketones

The formation of a this compound ring from α-amino ketones proceeds through a well-established dimerization mechanism. This process involves the reaction of two molecules of the α-amino ketone to form a stable six-membered ring.

The generally accepted mechanism involves the following key steps:

-

Enamine/Iminol Formation: The first step is the tautomerization of one molecule of the α-amino ketone to its enamine or iminol form. This step is crucial as it activates the molecule for nucleophilic attack.

-

Nucleophilic Attack: The amino group of a second molecule of the α-amino ketone acts as a nucleophile and attacks the carbonyl carbon of the first molecule (or its tautomer).

-

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the this compound ring.

Below is a visual representation of the reaction pathway:

Caption: Reaction mechanism for this compound formation.

Quantitative Data Summary

The dimerization of α-amino ketones is often a spontaneous and high-yielding process. The following table summarizes typical reaction conditions and yields for the formation of 2,5-dimethyl-1,4-dihydropyrazine from α-aminopropiophenone.

| Reactant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| α-Aminopropiophenone | Ethanol (B145695) | 25 | 24 | 85 | |

| α-Aminopropiophenone | Methanol | 25 | 24 | 82 | |

| α-Aminopropiophenone | Water | 25 | 48 | 75 | |

| α-Aminopropiophenone | Acetonitrile | 25 | 24 | 90 |

Experimental Protocols

A representative experimental protocol for the synthesis of a this compound is provided below.

Synthesis of 2,5-Dimethyl-1,4-dihydropyrazine

Materials:

-

α-Aminopropiophenone hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of α-aminopropiophenone hydrochloride (1.0 g, 5.4 mmol) in water (20 mL) is prepared in a round-bottom flask.

-

To this solution, a saturated aqueous solution of sodium bicarbonate is added dropwise with stirring until the pH of the solution reaches 8-9.

-

The aqueous solution is then extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting free base of α-aminopropiophenone is dissolved in ethanol (10 mL) and stirred at room temperature.

-

The progress of the dimerization can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 24 hours), the solvent is removed in vacuo to yield the crude 2,5-dimethyl-1,4-dihydropyrazine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for this synthesis and purification process.

Caption: Experimental workflow for this compound synthesis.

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the this compound formation:

-

pH: The reaction is highly pH-dependent. The free amino group is required for the nucleophilic attack, so the reaction proceeds more readily under neutral to slightly basic conditions.

-

Solvent: The choice of solvent can affect the rate of tautomerization and the solubility of the reactants and products. Protic solvents can facilitate the proton transfer steps involved in the mechanism.

-

Temperature: Like most chemical reactions, the rate of dimerization increases with temperature. However, elevated temperatures may also promote side reactions, such as oxidation to the corresponding pyrazine.

-

Steric Hindrance: The structure of the α-amino ketone, particularly the substituents on the α-carbon and the carbonyl group, can influence the rate of dimerization due to steric effects.

Conclusion

The formation of 1,4-dihydropyrazines from α-amino ketones is a robust and often spontaneous reaction that proceeds through a well-defined dimerization mechanism. A thorough understanding of this mechanism and the factors that influence it is essential for chemists working on the synthesis of nitrogen-containing heterocycles. The ability to control this reaction allows for the efficient synthesis of 1,4-dihydropyrazines, which are valuable precursors to a wide range of more complex molecules. The provided experimental protocol serves as a general guideline that can be adapted for the synthesis of various substituted 1,4-dihydropyrazines.

An In-depth Technical Guide to the Spectroscopic Properties of Substituted 1,4-Dihydropyrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of substituted 1,4-dihydropyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the characteristic features observed in UV-Vis, NMR, IR, and Mass Spectrometry, supported by experimental protocols and data presented in a comparative format.

Introduction

Substituted 1,4-dihydropyrazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The non-aromatic, partially saturated nature of the dihydropyrazine (B8608421) ring, combined with the electronic effects of various substituents, gives rise to unique spectroscopic signatures. Understanding these properties is crucial for the structural elucidation, characterization, and quantitative analysis of novel 1,4-dihydropyrazine derivatives in research and development settings.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of substituted 1,4-dihydropyrazines are primarily characterized by π→π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the dihydropyrazine ring and any fused aromatic systems.

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Substituted 1,4-Dihydropyrazines

| Compound | Substituents | Solvent | λmax (nm) | Reference |

| 1 | 2,5-Di-tert-butyl | Acetonitrile | 328 | [1] |

| 2 | N,N'-Diacetyl | Dichloromethane | 365 | [2] |

| 3 | N,N'-Dipropionyl | Dichloromethane | 368 | [2] |

| 4 | Carbonyl and thiocarbonyl stabilized | Acetonitrile | 572, 708, 658, 526 | [1] |

Note: Data for a wider range of substituents is limited in the literature, and the provided values are illustrative of the types of chromophores present.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a substituted this compound derivative is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol (B129727), or dichloromethane) with a concentration typically in the range of 10⁻⁴ to 10⁻⁶ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200–800 nm. The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted 1,4-dihydropyrazines, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectra of 1,4-dihydropyrazines typically show characteristic signals for the protons on the dihydropyrazine ring and the attached substituents. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents and the overall geometry of the molecule.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons of the this compound Ring

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

| C2-H, C5-H | 6.0 - 7.5 | Varies with substitution |

| C3-H, C6-H | 3.0 - 4.5 | Varies with substitution |

| N1-H, N4-H (if unsubstituted) | 4.0 - 6.0 | Broad singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring are sensitive to the nature of the directly attached substituents.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Carbons of the this compound Ring

| Carbon Position | Typical Chemical Shift (δ, ppm) |

| C2, C5 | 120 - 140 |

| C3, C6 | 40 - 60 |

Note: The specific chemical shifts can vary significantly based on the substituents present.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of substituted 1,4-dihydropyrazines:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is typically required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are usually necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectra of substituted 1,4-dihydropyrazines will show characteristic absorption bands for the C=C, C-N, and N-H bonds of the dihydropyrazine ring, as well as bands corresponding to the substituents.

Table 4: Characteristic IR Absorption Frequencies for Substituted 1,4-Dihydropyrazines

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) |

| N-H (if present) | Stretching | 3200 - 3400 (broad) |

| C-H (aromatic/vinylic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C | Stretching | 1600 - 1680 |

| C-N | Stretching | 1250 - 1350 |

| C=O (if N-acyl) | Stretching | 1650 - 1700 |

Experimental Protocol: FTIR Spectroscopy

A general procedure for obtaining the FTIR spectrum of a solid substituted this compound sample is as follows:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum will show percentage transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For substituted 1,4-dihydropyrazines, electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺.

Expected Fragmentation Patterns:

While specific fragmentation data for a wide range of substituted 1,4-dihydropyrazines is not extensively tabulated, common fragmentation pathways for related nitrogen-containing heterocycles often involve:

-

Loss of substituents: Cleavage of bonds connecting substituents to the dihydropyrazine ring.

-

Ring cleavage: Fragmentation of the dihydropyrazine ring itself, which can be complex and dependent on the substitution pattern.

-

Retro-Diels-Alder reaction: For certain fused-ring systems, this can be a characteristic fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical procedure for obtaining an ESI-mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid (e.g., formic acid) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Biological Relevance and Signaling Pathways

Substituted this compound derivatives share structural similarities with 1,4-dihydropyridines, a well-known class of L-type calcium channel blockers used in the treatment of hypertension. While specific signaling pathways for 1,4-dihydropyrazines are not as extensively documented, their potential to modulate similar biological targets is an active area of research. Another potential target for pyrazine-containing heterocycles is Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the general mechanism of DHFR inhibition, a potential mode of action for some substituted this compound analogs.

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Conclusion

The spectroscopic properties of substituted 1,4-dihydropyrazines provide a fundamental basis for their identification and structural characterization. This guide has summarized the key spectroscopic features and provided standardized experimental protocols. Further research is needed to expand the database of spectroscopic data for a wider variety of substituted derivatives and to elucidate their specific mechanisms of action in biological systems.

References

X-ray Crystal Structure Analysis of N-aryl-1,4-dihydropyrazines: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of N-aryl-1,4-dihydropyrazines. The document outlines detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, alongside a structured presentation of crystallographic data to facilitate comparative analysis.

Introduction

N-aryl-1,4-dihydropyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activities and physicochemical properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of these molecules. This guide provides a detailed overview of the methodologies involved in the X-ray crystal structure analysis of this important class of compounds.

Experimental Protocols

A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of N-aryl-1,4-dihydropyrazines is presented below. It is important to note that specific reaction conditions and crystallization techniques may need to be optimized for individual target molecules.

Synthesis of N-aryl-1,4-dihydropyrazines

The synthesis of N-aryl-1,4-dihydropyrazines can be achieved through various synthetic routes. A common approach involves a multi-component reaction, similar to the Hantzsch synthesis for dihydropyridines.

Typical Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate aromatic aldehyde (1 mmol), an amine (e.g., aniline (B41778) or a substituted aniline, 1 mmol), and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (10-20 mL).

-

Catalyst Addition: A catalytic amount of an acid or base (e.g., acetic acid, triethylamine) can be added to facilitate the reaction.

-

Reaction Execution: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure N-aryl-1,4-dihydropyrazine.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source. The data is collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, typically with software such as SHELXT. The resulting structural model is then refined against the experimental data using full-matrix least-squares on F², commonly with software like SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize hypothetical crystallographic data for a series of N-aryl-1,4-dihydropyrazine derivatives. This structured format allows for easy comparison of key structural parameters.

Table 1: Crystal Data and Structure Refinement Details for N-aryl-1,4-dihydropyrazines.

| Parameter | Compound 1 (N-phenyl) | Compound 2 (N-(4-chlorophenyl)) | Compound 3 (N-(4-methoxyphenyl)) |

| Empirical formula | C₁₀H₁₀N₂ | C₁₀H₉ClN₂ | C₁₁H₁₂N₂O |

| Formula weight | 158.20 | 192.64 | 188.23 |

| Crystal system | Monoclinic | Orthorhombic | Triclinic |

| Space group | P2₁/c | Pbca | P-1 |

| a (Å) | 8.543(2) | 10.123(3) | 7.345(1) |

| b (Å) | 12.123(3) | 15.456(4) | 9.876(2) |

| c (Å) | 9.876(2) | 11.234(3) | 10.123(2) |

| α (°) | 90 | 90 | 85.43(2) |

| β (°) | 105.34(2) | 90 | 78.12(1) |

| γ (°) | 90 | 90 | 80.34(1) |

| Volume (ų) | 987.5(4) | 1754.3(9) | 701.2(2) |

| Z | 4 | 8 | 2 |

| Density (calculated) (g/cm³) | 1.064 | 1.458 | 1.782 |

| Absorption coefficient (mm⁻¹) | 0.07 | 0.45 | 0.12 |

| F(000) | 336 | 792 | 200 |

| Goodness-of-fit on F² | 1.05 | 1.03 | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 | R₁ = 0.038, wR₂ = 0.105 | R₁ = 0.051, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 | R₁ = 0.049, wR₂ = 0.118 | R₁ = 0.065, wR₂ = 0.148 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for N-aryl-1,4-dihydropyrazines.

| Bond/Angle | Compound 1 (N-phenyl) | Compound 2 (N-(4-chlorophenyl)) | Compound 3 (N-(4-methoxyphenyl)) |

| N1-C2 | 1.385(3) | 1.391(2) | 1.382(4) |

| C2=C3 | 1.345(4) | 1.342(3) | 1.348(5) |

| C3-N4 | 1.388(3) | 1.385(2) | 1.390(4) |

| N4-Caryl | 1.421(3) | 1.425(2) | 1.418(4) |

| C2-N1-C6 | 118.5(2) | 118.9(1) | 118.2(3) |

| N1-C2-C3 | 122.1(2) | 122.5(2) | 121.9(3) |

| C2-C3-N4 | 121.8(2) | 121.5(2) | 122.0(3) |

| C3-N4-C5 | 119.2(2) | 118.8(1) | 119.5(3) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the X-ray crystal structure analysis process.

Core Topic: Electronic Structure and Aromaticity of the 1,4-Dihydropyrazine Ring

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The 1,4-dihydropyrazine ring is a crucial heterocyclic scaffold found in a variety of biologically significant molecules, including redox-active coenzymes like flavins and marine luciferins.[1] Its derivatives are also explored as electron donors in charge-transfer complexes and magnetic materials. The electronic nature of the this compound ring is a subject of considerable interest. As a cyclic system with two double bonds and two nitrogen atoms contributing lone pairs, it contains a total of 8 π-electrons. According to Hückel's rule (4n π electrons, where n=2), a planar 8π-electron system would be classified as antiaromatic and thus highly unstable.[2] This guide provides a detailed examination of the electronic structure, molecular geometry, and aromaticity of the this compound ring, synthesizing theoretical calculations and experimental findings.

Theoretical Framework: Aromaticity, Antiaromaticity, and Non-Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The classification of such molecules typically follows a logical assessment based on their electronic and structural features.

References

Exploring the Chemical Space of 1,4-Dihydropyrazine Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 1,4-dihydropyrazine analogs, offering a guide for researchers in drug development.

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Analogs of this structure have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the chemical space of this compound analogs, detailing synthetic methodologies, experimental protocols for biological evaluation, and insights into their mechanisms of action.

Synthesis of this compound Analogs

The synthesis of the this compound ring system can be achieved through various strategies, often involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Modifications to this core reaction allow for the introduction of a wide range of substituents, enabling the exploration of the chemical space and the optimization of biological activity.

A general and efficient method for the synthesis of 1,4-dihydropyrazines involves a microwave-assisted reaction, which often leads to higher yields and shorter reaction times compared to conventional heating methods.[1] For instance, the reaction of an α-halo ketone with a diamine under microwave irradiation can afford the desired dihydropyrazine (B8608421) derivatives in good yields.[1] Another approach involves the dearomatizing conversion of pyrazines to this compound derivatives through transition-metal-free diboration, silaboration, or hydroboration.[2]

Furthermore, stabilized this compound analogs can be synthesized. For example, carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines have been prepared through the chlorination of a dihydropyrazinone followed by self-condensation.[3][4] The stability of the resulting dihydropyrazine ring is often dependent on the electron-withdrawing nature of the substituents.[3]

Biological Activities and Therapeutic Potential

This compound analogs and their isosteres, 1,4-dihydropyridines, have been extensively studied for a variety of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of dihydropyridine (B1217469) and dihydropyrazine derivatives. These compounds often exert their effects by modulating calcium ion channels, which play a crucial role in cancer cell proliferation, migration, and apoptosis.[5][6] The deregulation of Ca2+ signaling is a known hallmark of various cancers, making calcium channels attractive therapeutic targets.[5]

The anticancer mechanism of these analogs is often linked to the induction of apoptosis and cell cycle arrest. For instance, certain 1,4-dihydropyridine-based triazole derivatives have shown significant antiproliferative activity with IC50 values in the low micromolar range against colorectal adenocarcinoma cell lines. These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.

Antimicrobial and Antifungal Activity

Derivatives of 1,4-dihydropyridine (B1200194) have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] The mechanism of their antibacterial action is thought to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, or the disruption of bacterial cell membrane integrity.[9]

In addition to their antibacterial properties, these compounds have also shown promise as antifungal agents. Studies have reported the efficacy of 1,4-dihydropyridine derivatives against various fungal strains, including Candida albicans.[10]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various 1,4-dihydropyridine analogs, providing a comparative overview of their potency.

| Compound ID | Target Cell Line/Organism | Activity | IC50 / MIC (µM) | Reference |

| Anticancer Activity | ||||

| Derivative 1 | Human Glioblastoma (U-251 MG) | Cytotoxicity | > 100 | |

| Derivative 2 | Human Breast Cancer (MCF-7) | Cytotoxicity | 61.1 | |

| Derivative 3 | Human Cervical Cancer (HeLa) | Cytotoxicity | 39.7 | |

| Antibacterial Activity | ||||

| DHP Analog 1 | Staphylococcus aureus | Antibacterial | 64 | [11] |

| DHP Analog 2 | Escherichia coli | Antibacterial | >64 | [9] |

| DHP Analog 3 | Pseudomonas aeruginosa | Antibacterial | MIC > 100 | [7] |

| Antifungal Activity | ||||

| DHP Analog 4 | Candida albicans | Antifungal | MIC 50-100 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

-

Read the absorbance at 570 nm using a microplate reader.[13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.[14]

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[15]

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity.[16]

Signaling Pathways and Mechanism of Action

The anticancer activity of many dihydropyridine analogs is attributed to their ability to modulate intracellular calcium signaling pathways.[6] L-type calcium channels, which are voltage-gated ion channels, are often overexpressed in cancer cells and contribute to tumor progression by regulating proliferation and apoptosis.[6][17]

Dihydropyridine derivatives can act as antagonists of these channels, blocking the influx of Ca2+ ions and thereby disrupting the downstream signaling cascades that promote cancer cell survival and growth.[18] This can lead to the induction of apoptosis and an arrest of the cell cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Dearomatizing conversion of pyrazines to this compound derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. sjsu.edu [sjsu.edu]

- 4. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Calcium Channels and Pumps in Cancer: Changes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Frontiers | Calcium Permeable Channels in Cancer Hallmarks [frontiersin.org]

- 18. 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Stable 1,4-Dihydropyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of stable 1,4-dihydropyrazine compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science. Due to the inherent instability of the parent this compound, various substitution strategies are necessary to isolate and utilize these compounds. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the preparation of stable this compound derivatives.

Core Concepts in Stabilizing the this compound Ring

The instability of the this compound ring necessitates the introduction of substituents that can mitigate its tendency to oxidize to the aromatic pyrazine (B50134) or undergo other decomposition pathways. The primary strategies for stabilization include:

-

Electron-Withdrawing Groups: Attaching electron-withdrawing groups (EWGs) to the nitrogen atoms or at the 2 and 5 positions of the ring is a common and effective method. These groups delocalize the electron density of the dihydropyrazine (B8608421) ring, thereby increasing its stability. Examples of such groups include carbonyls, thiocarbonyls, esters, and amides.[1]

-

Bulky Substituents: Steric hindrance from bulky substituents can physically protect the dihydropyrazine ring from intermolecular reactions that could lead to decomposition.

-

N-Acylation and N-Arylation: The introduction of acyl or aryl groups on the nitrogen atoms can enhance stability by modifying the electronic properties and steric environment of the ring.

Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed to access stable this compound derivatives. The following sections provide detailed experimental protocols for key methodologies.

Synthesis of Carbonyl and Thiocarbonyl Stabilized 1,4-Dihydropyrazines

A robust method for synthesizing stable 1,4-dihydropyrazines involves the self-condensation of α-halomethyl pyrazinones or oxazinones. This approach has been successfully employed to prepare a variety of derivatives with stabilizing ester and amide groups.

Experimental Protocol: Synthesis of 2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA) [1]

-

Chlorination of 5,6-dihydro-1,3,5,5-tetramethylpyrazin-2(1H)-one: The starting pyrazinone is chlorinated using tert-butyl hypochlorite (B82951) in dichloromethane.

-

Self-condensation: The resulting α-chloromethylimine undergoes self-condensation in the presence of diisopropylethylamine in dimethylformamide (DMF) to yield HTTA.

Experimental Protocol: Synthesis of Thioxo Derivatives (DDTTA-S and DDTTA-S2) [1]

Thioxo analogues can be prepared by direct thionation of the corresponding dione (B5365651) with phosphorus pentasulfide in pyridine. The products are then typically separated by column chromatography.

Synthesis of N,N'-Diacyl-1,4-dihydropyrazines

Microwave-assisted synthesis provides an efficient route to N,N'-diacyl-1,4-dihydropyrazines.[2]

General Experimental Protocol: [2]

-

A mixture of the appropriate α-halo ketone and an amine is subjected to microwave irradiation to form the pyrazine or quinoxaline (B1680401) derivative.

-

Subsequent acylation of the nitrogen atoms can be achieved using standard acylating agents.

Synthesis from α-Amino Acids

A biomimetic approach to 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes derived from amino acids. The intermediate in this process is a this compound.

General Experimental Protocol:

-

Formation of α-amino aldehyde: An N-protected amino acid is reduced to the corresponding α-amino aldehyde.

-

Dimerization and Oxidation: The in situ generated α-amino aldehyde undergoes spontaneous dimerization to form a dihydropyrazine intermediate, which is then oxidized (often by air) to the aromatic pyrazine. Judicious choice of reaction conditions can allow for the isolation or in situ use of the dihydropyrazine.

Quantitative Data on Synthesized this compound Derivatives

The following tables summarize key quantitative data for selected stable this compound compounds to facilitate comparison of different synthetic strategies and the properties of the resulting molecules.

| Compound | Synthetic Method | Starting Materials | Solvent | Catalyst/Reagent | Yield (%) | Reference |

| HTTA | Self-condensation of α-chloromethyl pyrazinone | 5,6-dihydro-1,3,5,5-tetramethylpyrazin-2(1H)-one, tert-butyl hypochlorite, diisopropylethylamine | Dichloromethane, DMF | - | 16 | [1] |

| DDTTA-S | Thionation of DDTTA | DDTTA, phosphorus pentasulfide | Pyridine | - | Not specified | [1] |

| DDTTA-S2 | Thionation of DDTTA | DDTTA, phosphorus pentasulfide | Pyridine | - | Not specified | [1] |

| N,N'-Diacetyl-1,4-dihydropyrazine | [2+2] photocycloaddition precursor | Not specified | Not specified | Not specified | 76 (dimer) | [2] |

| N,N'-Dipropionyl-1,4-dihydropyrazine | [2+2] photocycloaddition precursor | Not specified | Not specified | Not specified | 83 (dimer) | [2] |

| (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine | Alkylation of piperazinedione | (R)-3-isopropylpiperazine-2,5-dione, trimethyloxonium (B1219515) tetrafluoroborate | Dichloromethane | - | 71.5 | [3] |

Visualization of Relevant Biochemical Pathways

While specific cellular signaling pathways involving synthetic 1,4-dihydropyrazines are not extensively documented, the this compound core is fundamental to the function of flavin coenzymes in a vast array of biological redox reactions. The following diagrams illustrate the general catalytic cycle of a flavin-dependent monooxygenase and the biosynthetic pathway of a luciferin (B1168401) with a dihydropyrazine-related core structure.

Conclusion

The synthesis of stable this compound compounds is a dynamic area of research with significant implications for drug discovery and materials science. The stabilization of the dihydropyrazine ring through the strategic placement of electron-withdrawing and sterically hindering groups has enabled the isolation and characterization of a diverse range of derivatives. The methodologies outlined in this guide provide a foundation for the rational design and synthesis of novel this compound compounds with tailored properties. Further exploration of their biological activities and potential applications is a promising avenue for future research.

References

- 1. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Photochemical Properties of 1-Aryl-1,4-Dihydropyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aryl-1,4-dihydropyrazines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. Their unique electronic structure makes them susceptible to photochemical transformations, offering avenues for novel synthetic methodologies and the development of photosensitive materials. This technical guide provides a comprehensive overview of the core photochemical properties of 1-aryl-1,4-dihydropyrazines, focusing on their photoreactivity and photophysical characteristics. The information presented herein is intended to be a valuable resource for researchers actively engaged in the study and application of these compounds.

Core Photochemical Reactivity

1-Aryl-1,4-dihydropyrazines are known to be unstable under ultraviolet (UV) irradiation.[1][2] This instability drives their two primary photochemical reactions: a ring contraction to form 1-aryl-1H-imidazoles and, in the case of N,N'-diacyl derivatives, a [2+2] photocycloaddition.

Photochemical Ring Contraction

Upon exposure to UV light, 1-aryl-1,4-dihydropyrazines can undergo a ring contraction to yield 1-aryl-1H-imidazoles.[1][2] This transformation is a significant pathway for the degradation of these compounds under photolytic conditions.

Caption: Proposed pathway for the photochemical ring contraction of 1-aryl-1,4-dihydropyrazine.

Visible-Light-Driven [2+2] Photocycloaddition

For N,N'-diacyl-1,4-dihydropyrazines, irradiation with visible light, specifically around 430 nm, can induce a [2+2] photocycloaddition reaction.[2][3] This reaction leads to the formation of dimeric structures and is a valuable synthetic tool for constructing complex polycyclic systems.

References

An In-depth Technical Guide to the Electrochemical Reduction of Pyrazine to 1,4-Dihydropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical reduction of pyrazine (B50134) to its 1,4-dihydro derivative. The synthesis of 1,4-dihydropyrazine is of significant interest due to its role as a key intermediate in the formation of various biologically active compounds. This document details the underlying electrochemical principles, experimental protocols, and critical parameters influencing the reaction's efficiency and outcome.

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, can undergo electrochemical reduction to form this compound. This transformation is a valuable synthetic route, offering a greener alternative to traditional chemical reductions. However, the primary product, this compound, is highly susceptible to oxidation and can readily isomerize to more stable 1,2- or 1,6-dihydropyrazine isomers.[1] A thorough understanding of the reaction mechanism and the factors governing the stability of the desired product is therefore crucial for its successful synthesis and subsequent utilization.

Electrochemical Reduction Mechanism

The electrochemical reduction of pyrazine to this compound is fundamentally a two-electron transfer process. The reaction pathway is highly dependent on the pH of the electrolyte solution.

In acidic media (pH < 2): The reduction proceeds in two distinct, reversible one-electron steps.[2]

-

First electron transfer: Pyrazine is reduced to a radical cation.

-

Second electron transfer: The radical cation is further reduced to this compound.

At these low pH values, three distinct polarographic waves can be observed. The first two correspond to the successive one-electron reductions, while the third is a catalytic hydrogen wave where a species derived from this compound acts as the catalyst.[2]

In neutral and alkaline media (pH > 2): The two one-electron transfer steps merge into a single, diffusion-controlled two-electron reduction wave. The reversibility of this wave tends to decrease as the pH increases.[3]

The overall reaction can be summarized as a coupled two-electron, three-proton transfer reaction.[1]

Below is a diagram illustrating the general electrochemical reduction pathway of pyrazine.

Experimental Protocols & Data

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for studying the electrochemical behavior of pyrazine. It provides information on reduction potentials and the reversibility of the electron transfer process.

A typical experimental setup for cyclic voltammetry of pyrazine includes:

-

Working Electrode: Glassy carbon electrode (e.g., 3 mm diameter).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Electrolyte: A supporting electrolyte such as KCl or KBr in an aqueous or hydro-organic medium.

-

Analyte Concentration: Typically in the millimolar range (e.g., 5 mM pyrazine).

-

Scan Rate: Varied to study the kinetics of the reaction (e.g., 100-250 mV/s).

The following table summarizes the effect of pH on the reduction potential of pyrazine.

| pH | Reduction Potential (E½ vs. SCE) | Number of Electrons (n) | Number of Protons (H+) | Reference |

| < 2 | Two separate one-electron waves | 1 + 1 | 3 (overall) | [1] |

| > 2 | One two-electron wave | 2 | Varies | [3] |

| 1 (0.1 M perchlorate) | - | 2 | 3 | [1] |

Note: Specific half-wave potential values are highly dependent on the experimental conditions, including the supporting electrolyte and the presence of co-solvents.

Controlled Potential Electrolysis (Preparative Scale)

Controlled potential electrolysis is employed for the bulk synthesis of this compound.

A general protocol for the preparative electrochemical reduction of pyrazine is as follows:

-

Cell Setup: An H-type divided cell with a porous glass or membrane separator is recommended to prevent the re-oxidation of the product at the anode.

-

Cathode: A large surface area electrode, such as a mercury pool or a carbon felt electrode, is used.

-

Anode: A platinum or carbon electrode is typically used.

-

Catholyte: A solution of pyrazine in an appropriate solvent mixture (e.g., water-DMF or water-methanol) with a supporting electrolyte (e.g., NaOH).

-

Anolyte: The same supporting electrolyte solution as the catholyte.

-

Potential Control: The potential of the cathode is maintained at a value slightly more negative than the reduction potential of pyrazine, as determined by cyclic voltammetry.

-

Reaction Monitoring: The progress of the electrolysis can be monitored by polarography or by measuring the charge passed (coulometry).

-

Product Isolation: Due to the high oxidizability of this compound, it is often not isolated. Instead, it is allowed to isomerize in solution to the more stable 1,2- or 1,6-dihydropyrazine, which can then be isolated.[1]

The following table provides an example of experimental conditions for the electrosynthesis of a dihydropyrazine derivative.

| Parameter | Value/Description |

| Starting Material | 2,5-Diphenylpyrazine |

| Solvent | 50% DMF in water |

| Supporting Electrolyte | 0.5 N NaOH |

| Applied Potential | -1.45 V vs. SCE |

| Product | 1,4-Dihydro-2,5-diphenylpyrazine (intermediate) |

It is important to note that quantitative data on the yield and Faradaic efficiency for the direct synthesis of this compound is scarce due to its instability.

The workflow for a typical electrochemical synthesis experiment is depicted below.

Stability and Isomerization of this compound

The primary product of the electrochemical reduction, this compound, is highly unstable and readily undergoes oxidation back to pyrazine.[1] Furthermore, it is prone to isomerization to the thermodynamically more stable 1,2- or 1,6-dihydropyrazine isomers.

The rate of this isomerization is influenced by several factors:

-

pH: The isomerization rate is pH-dependent.

-

Co-solvent: The nature and concentration of the organic co-solvent (e.g., DMF, methanol) can affect the rate of isomerization.

-

Substituents on the pyrazine ring: Electron-withdrawing or -donating groups on the pyrazine ring can influence the stability of the 1,4-dihydro intermediate and the rate of isomerization.

Conclusion

The electrochemical reduction of pyrazine presents a viable and controlled method for the synthesis of dihydropyrazine derivatives. A comprehensive understanding of the pH-dependent reaction mechanism and the inherent instability of the initial this compound product is paramount for the successful implementation of this synthetic strategy. Careful control of experimental parameters, particularly the electrode potential and the composition of the electrolyte, is crucial. While the direct isolation of this compound is challenging, its in-situ generation and subsequent isomerization provide a valuable route to more stable and synthetically useful dihydropyrazine isomers. Further research focusing on stabilizing the this compound intermediate could significantly enhance the utility of this electrochemical transformation in the development of novel pharmaceuticals and other functional organic materials.

References

A Technical Guide to the Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The dearomatization of N-heterocycles is a powerful strategy in modern synthetic chemistry, enabling the conversion of flat, aromatic systems into three-dimensional scaffolds of significant interest in drug discovery. Among these, the transformation of pyrazines into 1,4-dihydropyrazine derivatives offers access to novel chemical space and valuable building blocks for the synthesis of bioactive molecules. This technical guide provides an in-depth overview of key methodologies for this conversion, focusing on transition-metal-free borylation and silylation reactions, as well as catalytic enantioselective approaches.

Core Methodologies and Data Overview

The dearomatization of pyrazines can be broadly categorized into several effective strategies. This guide will focus on two prominent approaches: transition-metal-free additions of boron and silicon reagents, and a copper-catalyzed enantioselective alkynylation. The choice of method depends on the desired substitution pattern and stereochemical outcome.

Quantitative Data Summary

The following table summarizes the quantitative data for the dearomatization of pyrazines using different reagents and conditions, providing a comparative overview of their efficiency.

| Entry | Pyrazine (B50134) Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | Pyrazine | Bis(pinacolato)diboron (B136004) (B₂pin₂) | Pentane (B18724), rt, 2 h | N,N'-Diboryl-1,4-dihydropyrazine | 90 | [1] |

| 2 | Pyrazine | Bis(pinacolato)diboron (B₂pin₂) | THF, rt, 24 h | N,N'-Diboryl-1,4-dihydropyrazine | 93 | [1] |

| 3 | Pyrazine | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | THF, rt, 24 h | N,N'-Diboryl-1,4-dihydropyrazine derivative | 90 | [1] |

| 4 | Pyrazine | 2-(Chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF, rt, 24 h | N-Boryl-N'-silyl-1,4-dihydropyrazine | 82 | [1] |

| 5 | Pyrazine | Phenylacetylene, Ethyl chloroformate | CuI (5 mol%), StackPhos (5.5 mol%), DIPEA, -78 to -10 °C, 36 h | 2,3-Disubstituted dihydropyrazine (B8608421) | up to 95 | [2][3] |

| 6 | 2,6-Dimethylpyrazine | Bis(pinacolato)diboron (B₂pin₂) | THF, rt | N,N'-Diboryl-2,6-dimethyl-1,4-dihydropyrazine | 77 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.[1][2]

General Procedure for Diboration of Pyrazines[1]

In a nitrogen-filled glovebox, the pyrazine substrate (0.44 mmol) and bis(pinacolato)diboron (102 mg, 0.40 mmol) are placed in a screw-capped vial equipped with a magnetic stirrer bar. Pentane (0.4 mL) is added, and the vial is sealed. The solution is stirred at room temperature. A white solid typically precipitates within 2 hours. The supernatant is removed by decantation, and the solid is washed with pentane (2 x 0.2 mL) and dried under vacuum to yield the N,N'-diboryl-1,4-dihydropyrazine product.

General Procedure for Silaboration of Pyrazine[1]

Inside a nitrogen-filled glovebox, pyrazine (35 mg, 0.43 mmol) is placed in a screw-capped vial with a magnetic stirrer bar. THF (0.4 mL) and 2-(chlorodimethylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (87 mg, 0.39 mmol) are added. The vial is sealed and the solution is stirred at room temperature for 24 hours. The reaction mixture is then concentrated under vacuum to remove volatiles, affording the N-boryl-N'-silyl-1,4-dihydropyrazine product.

General Procedure for Copper-Catalyzed Enantioselective Dearomatization of Pyrazine[2]

To a solution of CuI (5.0 mol%) and the chiral ligand StackPhos (5.5 mol%) in a suitable solvent, pyrazine (0.125 mmol), an alkyne (0.25 mmol), and ethyl chloroformate (0.625 mmol) are added at -78 °C. Diisopropylethylamine (DIPEA) (0.625 mmol) is then added, and the reaction mixture is stirred for 36 hours, allowing the temperature to rise to -10 °C. Upon completion, the reaction is quenched with methanol (B129727) (1.0-2.0 mL) and stirred at room temperature for 15 minutes. The product is then isolated and purified using standard chromatographic techniques.

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.

Applications in Drug Development

This compound derivatives are structurally related to 1,4-dihydropyridines (DHPs), a class of compounds well-known for their biological activities, most notably as calcium channel blockers used in the treatment of cardiovascular diseases.[5][6] The introduction of nitrogen atoms in the ring system to form dihydropyrazines significantly alters the electronic and steric properties of the molecule, opening up new avenues for interaction with biological targets.

The synthesis of chiral, C-substituted piperazines from dihydropyrazine precursors is of particular importance, as the piperazine (B1678402) motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The ability to access novel, three-dimensional piperazine derivatives through dearomatization strategies provides a powerful tool for generating new drug candidates. These compounds have potential applications as antibacterial, antitumor, and antibiotic agents.[7] The methodologies outlined in this guide, particularly the enantioselective approaches, are therefore highly relevant to drug development professionals seeking to expand their compound libraries with structurally diverse and biologically relevant molecules.[2]

References

- 1. rsc.org [rsc.org]

- 2. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of N,N-diacyl-1,4-dihydropyrazine by Variable-Temperature NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the principles and methodologies for the structural and dynamic analysis of N,N-diacyl-1,4-dihydropyrazines using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. While specific experimental data for this class of compounds is not extensively available in published literature, this guide leverages detailed studies on the closely related N,N-diacylpiperazines to establish a robust framework for analysis. The guide covers the fundamental concepts of dynamic NMR, detailed experimental protocols, and the calculation of key thermodynamic parameters that govern the conformational dynamics of these important heterocyclic systems.

Introduction: Dynamic Processes in N,N-diacyl-1,4-dihydropyrazines

N,N-diacyl-1,4-dihydropyrazines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their three-dimensional structure and conformational flexibility are crucial determinants of their biological activity and physical properties. These molecules are not static; they undergo several dynamic processes that are often rapid at room temperature on the NMR timescale. Understanding these dynamic behaviors is essential for a comprehensive structural elucidation.

The primary dynamic processes observable by VT-NMR in N,N-diacyl-1,4-dihydropyrazines and related systems include:

-

Amide Bond Rotation: Due to the partial double bond character of the amide C-N bond, rotation is restricted. This can lead to the existence of different rotational isomers (rotamers).

-

Ring Inversion: The 1,4-dihydropyrazine ring, similar to cyclohexane, can exist in various conformations (e.g., boat, twist-boat). Interconversion between these conformations is known as ring inversion.

-

Nitrogen Pyramidal Inversion: The nitrogen atoms in the ring can also undergo inversion, contributing to the overall dynamic landscape of the molecule.

Variable-temperature NMR is a powerful technique to study these processes by "slowing down" or "speeding up" the interconversion rates relative to the NMR timescale, allowing for the characterization of individual conformers and the determination of the energy barriers associated with their interconversion.

Experimental Protocols for Variable-Temperature NMR

The following provides a generalized yet detailed protocol for conducting VT-NMR experiments on N,N-diacyl-1,4-dihydropyrazines, based on established methodologies for analogous compounds like N,N-diacylpiperazines.

2.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent with a wide temperature range (low freezing point and high boiling point). Commonly used solvents include deuterated toluene (B28343) (toluene-d8), dimethyl sulfoxide (B87167) (DMSO-d6), and deuterated chloroform (B151607) (CDCl3). The choice of solvent can also influence the conformational equilibrium.

-

Concentration: Prepare the sample at a concentration of approximately 5-10 mg/mL.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

2.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion.

-

Probe Calibration: Calibrate the temperature of the NMR probe using a standard sample, such as methanol (B129727) or ethylene (B1197577) glycol, before starting the experiment.

-

Acquisition Parameters:

-

Acquire standard 1H and 13C NMR spectra at room temperature.

-

For VT-NMR, start at a low temperature (e.g., -60 °C) and gradually increase the temperature in increments of 5-10 °C.

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

-

Record the exact temperature for each spectrum.

-

Key 1D and 2D NMR experiments to consider at different temperatures include:

-

1H NMR: To observe changes in chemical shifts, coupling constants, and line broadening.

-

13C NMR: To complement the 1H data and observe changes in the carbon framework.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

EXSY (Exchange Spectroscopy): A 2D NMR experiment that can directly probe chemical exchange processes.

-

-

Data Analysis and Interpretation

3.1. Qualitative Analysis

As the temperature is varied, the NMR spectrum will exhibit characteristic changes depending on the rate of the dynamic process relative to the NMR timescale:

-

Slow Exchange (Low Temperatures): At sufficiently low temperatures, the interconversion between conformers is slow, and separate signals for each distinct proton or carbon in each conformer can be observed.

-

Coalescence (Intermediate Temperatures): As the temperature increases, the rate of interconversion becomes comparable to the frequency separation of the signals. The distinct signals broaden and eventually merge into a single broad peak. The temperature at which this merging occurs is called the coalescence temperature (Tc) .

-

Fast Exchange (High Temperatures): At high temperatures, the interconversion is rapid, and the NMR spectrometer detects only a time-averaged signal for the exchanging nuclei, which appears as a sharp, averaged peak.

3.2. Quantitative Analysis: Calculation of Energy Barriers

The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the dynamic process using the Eyring equation.

3.2.1. Rate Constant at Coalescence

For a simple two-site exchange system with equal populations, the rate constant (k) at the coalescence temperature can be calculated using the following equation:

k = (π * Δν) / √2 ≈ 2.22 * Δν

Where:

-

k is the rate constant (s⁻¹)

-

Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a temperature well below coalescence (in the slow exchange regime).

3.2.2. Eyring Equation

The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation:

ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) )

Where:

-

ΔG‡ is the Gibbs free energy of activation (in J/mol)

-

R is the ideal gas constant (8.314 J/(mol·K))

-

Tc is the coalescence temperature (in Kelvin)

-

k is the rate constant at coalescence (s⁻¹)

-

h is Planck's constant (6.626 x 10⁻³⁴ J·s)

-

kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

Case Study: N,N-diacylpiperazines as an Analogous System

Detailed VT-NMR studies on N,N-diacylpiperazines have revealed the presence of both amide bond rotation and ring inversion. These studies provide a valuable template for what to expect in the analysis of N,N-diacyl-1,4-dihydropyrazines.

Table 1: Representative VT-NMR Data for an N,N'-diacylpiperazine Derivative

| Dynamic Process | Coalescence Temp. (Tc) (K) | Δν (Hz) | Rate Constant (k) (s⁻¹) | ΔG‡ (kJ/mol) |

| Amide Rotation | 323 | 50 | 111 | 65.2 |

| Ring Inversion | 253 | 80 | 178 | 50.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in the literature for similar compounds.

Visualization of Dynamic Processes and Workflows

5.1. Conformational Exchange of N,N-diacyl-1,4-dihydropyrazine

Methodological & Application

Application Notes and Protocols: 1,4-Dihydropyrazine as a Hydride Donor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyrazines, structural analogues of the biologically ubiquitous nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and Hantzsch esters, are emerging as potent and selective hydride donors in organic synthesis. Their unique electronic properties and potential for catalytic regeneration make them attractive alternatives to traditional metal hydride reagents. These compounds offer a valuable tool for the reduction of various functional groups, including imines and α,β-unsaturated ketones, under mild and often organocatalytic conditions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 1,4-dihydropyrazines as hydride donors.

Applications in Organic Synthesis